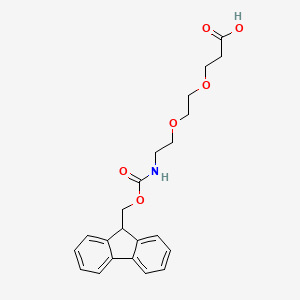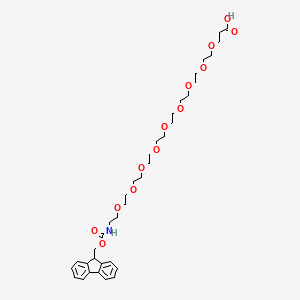
Fruquintinib
Descripción general
Descripción
Fruquintinib is a novel small-molecule anti-VEGFR that targets VEGFR-1,-2, and -3 to inhibit angiogenesis . It is used to treat colorectal cancer (cancer of the colon or rectum) that has spread throughout the body in patients who have received other cancer treatments .
Synthesis Analysis
The synthesis of this compound involves several steps, including hydrolysis, intramolecular Perkin reaction cyclization, and amide formation . The process has been optimized for better yield and environmental safety .Molecular Structure Analysis
This compound is a small molecule with a molecular weight of 393.399 g/mol . It has a complex structure with multiple functional groups, including a quinazoline ring and a benzofuran ring .Chemical Reactions Analysis
This compound is a potent and highly selective inhibitor of VEGFR family kinases . It inhibits the phosphorylation of VEGFR2 and VEGFR3 . It also suppresses VEGF-mediated endothelial cell proliferation and tubular formation .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties that make it a suitable drug candidate. These include its molecular weight, number of heavy atoms, number of aromatic heavy atoms, fraction of sp3 C-atoms, number of H-bond acceptors, number of H-bond donors, total polar surface area, molar refractivity, and molecular volume .Aplicaciones Científicas De Investigación
Tratamiento del cáncer colorrectal metastásico (mCRC)
Fruquintinib ha sido aprobado por la FDA para el tratamiento de pacientes adultos con cáncer colorrectal metastásico (mCRC) que previamente han sido tratados con ciertos tipos de quimioterapia {svg_1} {svg_2}. La aprobación se basó en los resultados de los estudios FRESCO-2 y FRESCO, que demostraron una mejora significativa en la supervivencia general (SG) para los pacientes tratados con this compound {svg_3} {svg_4}.
Inhibición de los receptores del factor de crecimiento endotelial vascular (VEGFR)
This compound es un inhibidor de los receptores del factor de crecimiento endotelial vascular (VEGFR)-1, -2 y -3 {svg_5}. Al inhibir estos receptores, this compound puede prevenir el crecimiento de nuevos vasos sanguíneos que los tumores necesitan para crecer y diseminarse {svg_6}.
Uso en cáncer colorrectal metastásico refractario
This compound se ha estudiado en pacientes con cáncer colorrectal metastásico refractario, mostrando una eficacia y seguridad antitumoral preliminar alentadora {svg_7}.
Combinación con Sintilimab
Las dosis bajas de this compound combinadas con Sintilimab, un anti-muerte celular programada-1 (PD-1), parecieron capaces de reprogramar la respuesta inmune {svg_8}. Esto sugiere un potencial para this compound en inmunoterapia.
Uso en quimioterapia
This compound se ha utilizado en pacientes que previamente han sido tratados con quimioterapia basada en fluoropirimidina, oxaliplatino e irinotecán {svg_9} {svg_10}. Proporciona una opción de tratamiento adicional para pacientes que no han respondido a estas quimioterapias {svg_11} {svg_12}.
Uso en terapia anti-VEGF y anti-EGFR
This compound se ha utilizado en pacientes que previamente han recibido terapia anti-VEGF y, si el RAS es de tipo salvaje y médicamente apropiado, terapia anti-EGFR {svg_13} {svg_14}. Esto muestra la versatilidad de this compound en diferentes regímenes de tratamiento.
Mecanismo De Acción
Target of Action
Fruquintinib is a novel small-molecule anti-VEGFR that primarily targets vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 . These receptors play a critical role in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
This compound interacts with its targets by inhibiting the kinase activity of VEGFR-1, -2, and -3 . This inhibition prevents the phosphorylation and blocks VEGF receptor signaling , which in turn suppresses angiogenesis and restricts tumor progression . By inhibiting VEGFR, this compound normalizes tumor blood vessels, improves the tumor microenvironment’s hypoxic environment, and stimulates T-cell infiltration, all of which help reverse the immunosuppressive microenvironment .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF/VEGFR pathway . This pathway is critical for increasing oxygen and nutrient supply to cancer cells through angiogenesis . This compound’s inhibition of this pathway leads to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells .
Pharmacokinetics
This compound exhibits favorable preclinical pharmacokinetic properties with low clearance and good oral exposures with dose dependency . It shows moderate oral bioavailability of 42–53% and Tmax < 4 h in various animal models, with exposure-dose linearity proved in rats and dogs . This compound has moderately high tissue distribution and majorly distributes in the gastrointestinal tract, liver, kidney, adrenal, and adipose .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of migration, proliferation, and survival of endothelial cells, micro-vessel formation, the inhibition of tumor cell proliferation, and tumor cell death . In vivo, this compound demonstrated a strong anti-tumor activity in preclinical models .
Safety and Hazards
Propiedades
IUPAC Name |
6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLNEJQLSTPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194506-26-7 | |
| Record name | Fruquintinib [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fruquintinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FRUQUINTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the primary target of Fruquintinib and how does it interact with it?
A: this compound is a highly selective, potent, oral tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) 1, -2, and -3. [, , , ] It binds to the intracellular kinase domain of these receptors, preventing the binding of ATP and subsequent phosphorylation. [] This inhibition disrupts the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis and tumor growth. [, ]
Q2: What are the downstream effects of this compound's interaction with VEGFRs?
A2: By inhibiting VEGFR signaling, this compound effectively blocks several key processes involved in tumor development and progression:
- Angiogenesis: It inhibits the formation of new blood vessels, depriving tumors of the nutrients and oxygen needed for growth. [, , ]
- Lymphogenesis: It disrupts the formation of lymphatic vessels, potentially limiting tumor cell dissemination and metastasis. [, ]
- Tumor Microenvironment Modulation: It promotes the normalization of tumor vasculature, potentially improving the delivery and efficacy of other anti-cancer agents. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.
Q4: Is there any spectroscopic data available for this compound?
A4: The research excerpts do not provide specific spectroscopic data (e.g., NMR, IR, MS) for this compound.
Q5: Are there studies on this compound's material compatibility, stability under various conditions, or its catalytic properties?
A5: The provided research primarily focuses on the clinical application and pharmacological profile of this compound as an anti-cancer agent. Information regarding material compatibility, stability beyond biological contexts, or catalytic properties is not included in these excerpts.
Q6: Has computational chemistry been used to study this compound?
A6: While the research mentions this compound's molecular structure and its interaction with VEGFRs, the excerpts do not delve into specific computational chemistry studies, simulations, QSAR models, or structure-activity relationship (SAR) investigations.
Q7: What is the pharmacokinetic profile of this compound?
A: this compound exhibits good absorption following oral administration, with a relatively short half-life of approximately 42 hours. [] It reaches peak plasma concentrations rapidly and demonstrates dose-proportional pharmacokinetics across the studied dose range. [] A separate study mentions a low inter-patient variability in Cmax and AUC after single and multiple doses. []
Q8: Does previous exposure to anti-VEGFR agents affect this compound's efficacy?
A: Research suggests that prior treatment with anti-VEGFR agents may decrease the efficacy of this compound in mCRC patients. [] One study found that patients previously treated with anti-VEGFR agents had significantly shorter median PFS compared to those without prior exposure. []
Q9: What is known about resistance mechanisms to this compound?
A9: The provided research excerpts do not offer specific information regarding resistance mechanisms to this compound or its relation to cross-resistance with other compounds.
Q10: What is the safety profile of this compound?
A: Clinical trials and real-world studies consistently report that this compound exhibits an acceptable safety and tolerability profile. [, , , , , ] The most common adverse events observed include:
- **Hand-foot syndrome (HFSR) ** [, , , ]
- Hypertension [, , , , , ]
- Fatigue [, , , ]
- Proteinuria [, , ]
- Diarrhea [, ]
Q11: Is there information on specific drug delivery strategies or identified biomarkers for this compound?
A11: The research excerpts primarily focus on this compound's efficacy and safety as a systemic treatment. They do not provide details regarding targeted drug delivery strategies or specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
Q12: Are there any environmental impact studies related to this compound?
A12: The research excerpts do not provide information on the environmental impact or degradation of this compound.
Q13: What are the current clinical applications of this compound?
A: this compound is currently approved in China for the treatment of patients with mCRC who have received at least two prior standard anticancer therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. [, ]
Q14: What are the future directions for research on this compound?
A14: Future research on this compound could explore:
- Combination Therapies: Investigating synergistic effects with other anti-cancer agents, including chemotherapy, targeted therapies, and immune checkpoint inhibitors. [, , , ]
- Biomarker Development: Identifying predictive biomarkers for response and toxicity to optimize patient selection and personalize treatment strategies. []
- Resistance Mechanisms: Understanding the mechanisms of resistance to this compound and developing strategies to overcome or prevent it. []
- Expanding Clinical Applications: Evaluating its efficacy and safety in other tumor types, such as non-small cell lung cancer (NSCLC) and gastric cancer. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


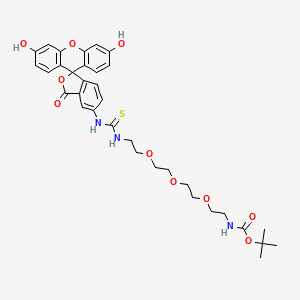

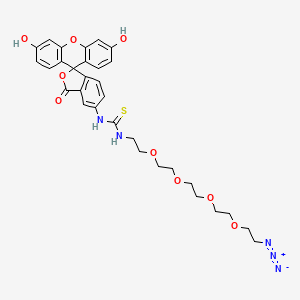
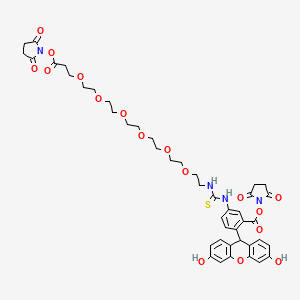


![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)




